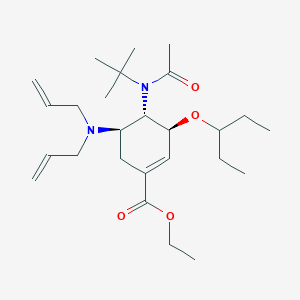
(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine is a heterocyclic compound that features both an oxadiazole and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazinecarboxylate with pyridine-2-carboxaldehyde under acidic conditions to form the oxadiazole ring . The reaction is usually carried out in a solvent like ethanol at room temperature, followed by purification steps such as recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial solvents and catalysts, and employing continuous flow reactors for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) under reflux conditions.
Substitution: Halogenated pyridine derivatives in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Investigated for its properties in creating novel materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism by which (5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine exerts its effects involves interactions with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, disrupting cellular processes in pathogens or cancer cells . The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(5-Ethyl-1,2,4-oxadiazol-3-yl)(pyridin-2-yl)methanamine is unique due to the combination of the oxadiazole and pyridine rings, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as targeted drug design and advanced material synthesis.
Propriétés
Formule moléculaire |
C10H12N4O |
|---|---|
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
(5-ethyl-1,2,4-oxadiazol-3-yl)-pyridin-2-ylmethanamine |
InChI |
InChI=1S/C10H12N4O/c1-2-8-13-10(14-15-8)9(11)7-5-3-4-6-12-7/h3-6,9H,2,11H2,1H3 |
Clé InChI |
YYOHLYLQZNDJKN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=NO1)C(C2=CC=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(2-methoxybenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B14883453.png)
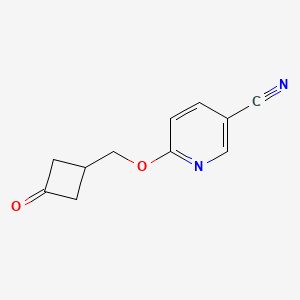
![(1S,2S,3R,5S)-3-(7-(Ethylamino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14883467.png)
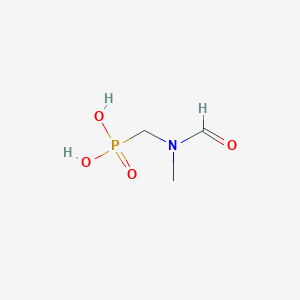
![(4S)-1-[(S)-2-(Boc-amino)non-8-enoyl]-4-hydroxy-L-proline](/img/structure/B14883482.png)
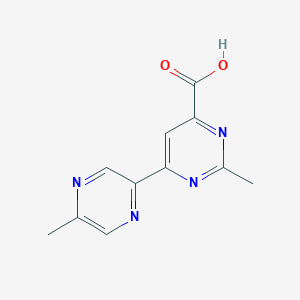

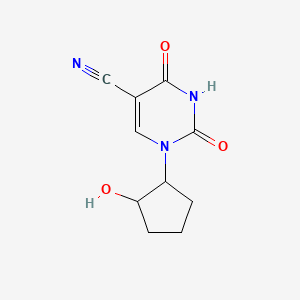
![2-tert-butyl 5-methyl (3aR,5S,6aS)-hexahydro-1H-cyclopenta[c]pyrrole-2,5-dicarboxylate](/img/structure/B14883512.png)
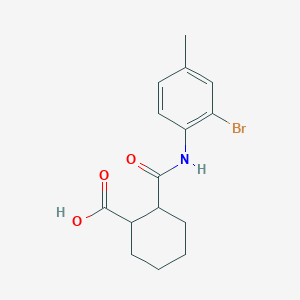
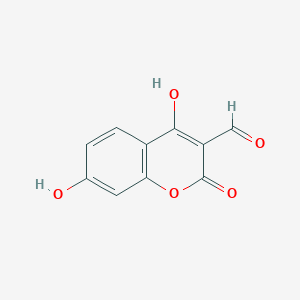
![3-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14883524.png)
![4-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14883546.png)
